![molecular formula C19H13ClFN3O5 B2497296 3-(3-氯-4-氟苯基)-N-(2,3-二氢苯并[b][1,4]二噁杂环-6-基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺 CAS No. 887902-07-0](/img/no-structure.png)
3-(3-氯-4-氟苯基)-N-(2,3-二氢苯并[b][1,4]二噁杂环-6-基)-2,4-二氧代-1,2,3,4-四氢嘧啶-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions and methodologies. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized by reacting pyrazolo[3,4-d][1,3]oxazine with various primary and secondary amines, showcasing the intricate steps involved in creating such compounds (Eleev, Kutkin, & Zhidkov, 2015). This example provides insight into the complexity and the specific conditions required for the synthesis of related chemical entities.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been elucidated through techniques such as X-ray crystallography, which offers detailed insights into the atomic arrangement and bonding patterns. For example, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, highlighting the importance of structural analysis in understanding compound properties (Liu et al., 2016).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions is crucial for their application. For example, reactions involving the synthesis of substituted amides and cyclization processes are foundational in creating pyrazolo and pyrimidine derivatives, which have significant biological activities (Talupur, Satheesh, & Chandrasekhar, 2021). Understanding these reactions helps in predicting the reactivity and stability of the compound.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to determining their practical applications. These characteristics are influenced by the molecular structure and the nature of substituents present in the compound. For instance, closely related compounds exhibit specific melting points and solubility profiles, which can be crucial for their application in pharmaceutical formulations (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
科学研究应用
合成和表征新化合物
研究已经导致合成各种新颖的杂环化合物,探索与所讨论化合物相关的复杂分子的化学反应性和潜在应用。例如,Abu‐Hashem等人(2020年)的研究合成了源自维斯纳根酮和赤花酮的新型杂环化合物,展示了其抗炎和镇痛活性,突显了这些化合物在药物发现工作中的实用性,旨在寻找新的治疗剂(Abu‐Hashem等人,2020年)。
生物活性的探索
多项研究集中于评估合成化合物的生物活性。例如,Talupur等人(2021年)合成的化合物进行了表征和评估其抗微生物活性,展示了这些分子在新型抗微生物剂开发中的潜力(Talupur et al., 2021)。同样,Becan等人(2008年)的研究对新型噻唑嘧啶衍生物进行了抗肿瘤活性筛选,发现了对人类肿瘤细胞系具有显著活性的化合物,表明其在癌症治疗中的潜力(Becan et al., 2008)。
对药物发现的贡献
这些化合物的合成和生物活性评估对药物发现领域有重大贡献。例如,Lang等人(1999年)开发了氟-18标记的5-HT1A拮抗剂,展示了这类化合物在神经影像学中的应用,为了解大脑中的5-羟色胺系统功能提供了见解(Lang et al., 1999)。
作用机制
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its molecular weight (37475 ) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. Its polarity and presence of potential hydrogen bond donors and acceptors may also influence its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors might impact this compound .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form an amide intermediate. This intermediate is then reacted with ethyl acetoacetate and urea to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate.", "Step 2: The amide intermediate is then reacted with ethyl acetoacetate and urea in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as ethanol to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
CAS 编号 |
887902-07-0 |
产品名称 |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
分子式 |
C19H13ClFN3O5 |
分子量 |
417.78 |
IUPAC 名称 |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25) |
InChI 键 |
WPESNNHOMUKUFD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



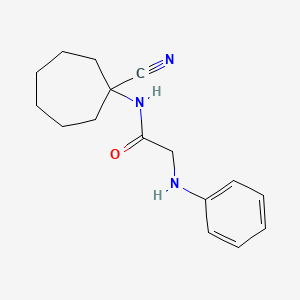
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
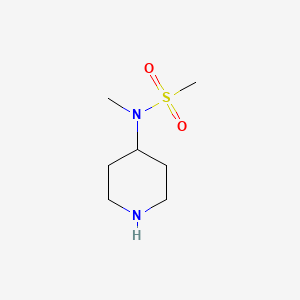
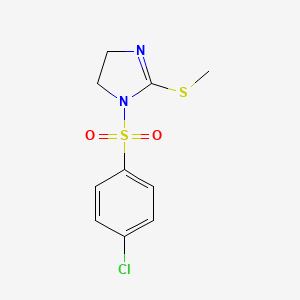
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)

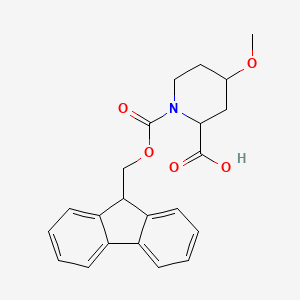

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
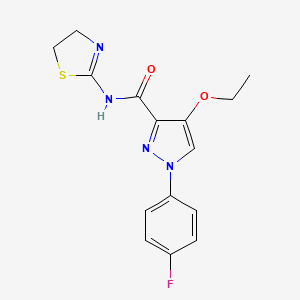
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)